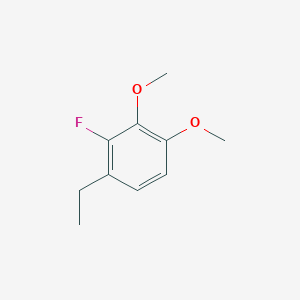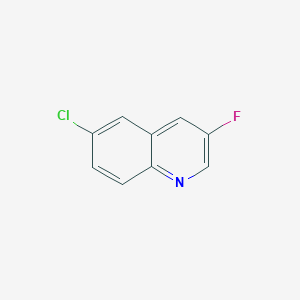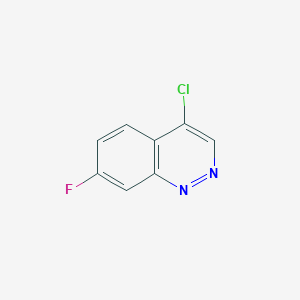![molecular formula C10H21N3 B11909421 3-Methyl-3,7,11-triazaspiro[5.6]dodecane CAS No. 90703-74-5](/img/structure/B11909421.png)
3-Methyl-3,7,11-triazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane est un composé chimique de formule moléculaire C11H23N3. Il s'agit d'un composé spiro, ce qui signifie qu'il possède une structure unique où deux cycles sont liés par un seul atome.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane implique généralement la réaction d'amines appropriées avec des cétones cycliques dans des conditions contrôlées. Une méthode courante implique l'utilisation d'une réaction de cyclisation où les groupes amine réagissent avec une cétone pour former la structure spiro. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle du 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane peut impliquer des réactions de cyclisation à grande échelle utilisant des réacteurs discontinus. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit. Les conditions réactionnelles sont soigneusement contrôlées, notamment la température, la pression et la concentration des réactifs, afin d'obtenir le résultat souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution où l'un des atomes d'hydrogène est remplacé par un autre groupe fonctionnel.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs en conditions anhydres.
Substitution : Agents halogénants, agents alkylants et autres réactifs dans diverses conditions en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
Le 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Investigated pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,7-Diméthyl-3,7,11-triazaspiro[5.6]dodécane
- 7-Méthyl-3,7,11-triazaspiro[5.6]dodécan-12-one
- 9-Méthyl-3,9-diazaspiro[5.6]dodécan-10-one dichlorhydrate
Unicité
Le 3-Méthyl-3,7,11-triazaspiro[5.6]dodécane est unique en raison de sa structure spiro spécifique et de la présence de trois atomes d'azote dans les cycles. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche.
Propriétés
Numéro CAS |
90703-74-5 |
|---|---|
Formule moléculaire |
C10H21N3 |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-methyl-3,7,11-triazaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3 |
Clé InChI |
FLJWXSMOOKIBCG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)


![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)


